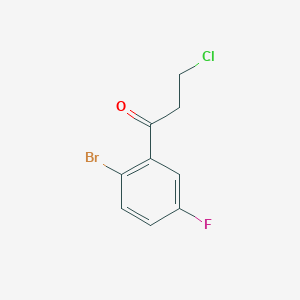
1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted propanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or drug development.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
- 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
- (2-Bromo-5-fluorophenyl)(morpholino)methanone
Comparison: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a chloro-propanone group
Propriétés
Formule moléculaire |
C9H7BrClFO |
|---|---|
Poids moléculaire |
265.50 g/mol |
Nom IUPAC |
1-(2-bromo-5-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H7BrClFO/c10-8-2-1-6(12)5-7(8)9(13)3-4-11/h1-2,5H,3-4H2 |
Clé InChI |
FTBJJLLIQIRKAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)CCCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


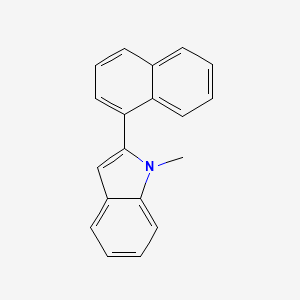
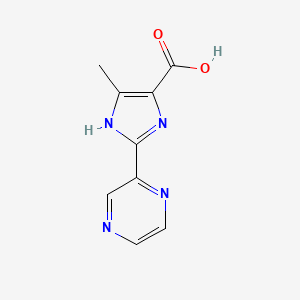
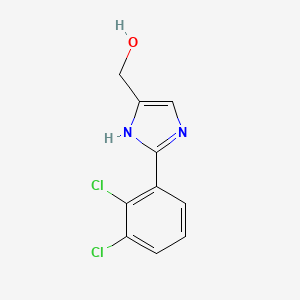
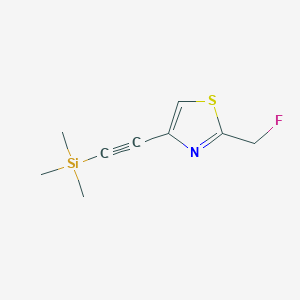
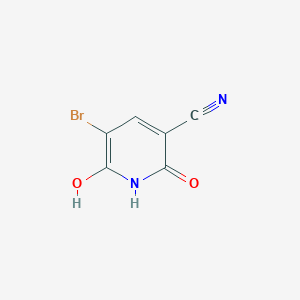
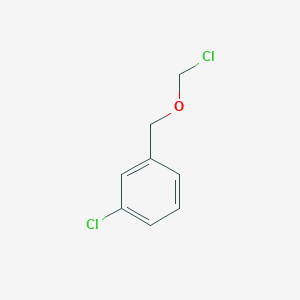
![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
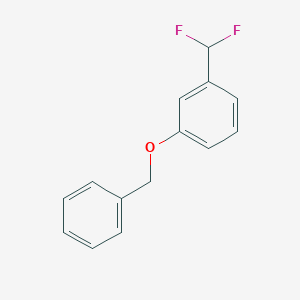
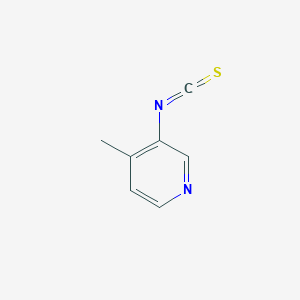
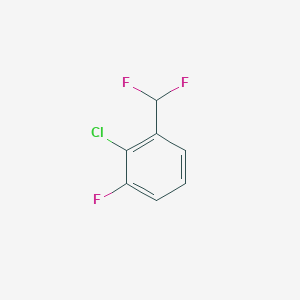
![3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13701421.png)
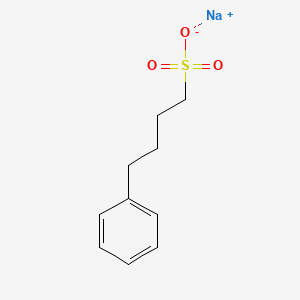
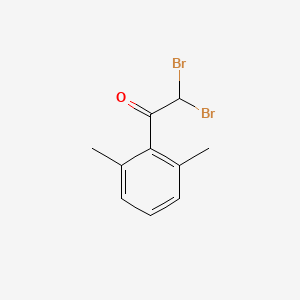
![2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13701442.png)
